N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide

Catalog No.
S3032243
CAS No.
398996-22-0
M.F
C14H18F2N2OS
M. Wt
300.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1...

CAS Number

398996-22-0

Product Name

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide

Molecular Formula

C14H18F2N2OS

Molecular Weight

300.37

InChI

InChI=1S/C14H18F2N2OS/c1-10-4-2-3-9-18(10)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,20)

InChI Key

FDFBXCXQVDAQQD-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F

Solubility

not available

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide is a chemical compound notable for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and a piperidine ring that is substituted with a carbothioamide group. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications in drug development and material science. The presence of the difluoromethoxy moiety may influence the compound's chemical reactivity and biological properties, making it an intriguing subject for research.

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  • In Biology: The compound is being investigated for its potential antimicrobial and anticancer properties.
  • In Medicine: Ongoing research aims to explore its therapeutic potential for treating various diseases.
  • In Industry: It is utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production .
  • Research indicates that N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies are ongoing to evaluate its efficacy as a therapeutic agent for various diseases. The mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, which could modulate their activity and disrupt cellular processes .

    The synthesis of N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide generally involves multiple steps:

    • Preparation of the Difluoromethoxyphenyl Precursor: This can be achieved through difluoromethylation using difluorocarbene reagents and metal-based catalysts.
    • Formation of the Piperidine Derivative: The difluoromethoxyphenyl precursor is then reacted with 2-methylpiperidine to yield the desired compound. This step may involve the use of coupling agents or solvents to facilitate the reaction.

    The interaction studies of N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide focus on its binding affinity to specific enzymes or receptors. These studies aim to elucidate how the compound modulates biological pathways, which could lead to insights into its therapeutic mechanisms. Understanding these interactions is crucial for optimizing its efficacy as a drug candidate.

    N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide can be compared with several similar compounds:

    Compound NameStructural DifferencesUnique Properties
    N-[4-(trifluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamideContains trifluoromethoxy groupMay exhibit different reactivity due to trifluoro substitution
    N-[4-(methoxy)phenyl]-2-methylpiperidine-1-carbothioamideContains methoxy group insteadAltered chemical reactivity and biological activity compared to difluoromethoxy derivative
    N-[4-(chlorophenyl)-2-methylpiperidine-1-carbothioamideContains chlorine substituentDifferent electronic properties affecting biological interactions

    The uniqueness of N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This characteristic may enhance its effectiveness in various applications, especially in medicinal chemistry .

    XLogP3

    3.9

    Dates

    Modify: 2023-08-17

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